![molecular formula C24H26N6O4S B2874123 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1019098-82-8](/img/structure/B2874123.png)
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N6O4S and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The process of synthesizing complex molecules like 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide involves multiple steps, including the creation of key intermediates and the application of specific reactions to achieve the desired molecular structure. For example, compounds related to the given chemical structure have been synthesized through methods such as the cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, showcasing the versatility and complexity of synthetic chemistry in creating structurally diverse and biologically relevant molecules (Chau, Malanda, & Milcent, 1997).
Biological Activities and Applications
The research interest in compounds like 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide extends into various biological applications. These include exploring their potential as enzyme inhibitors, antimicrobial agents, and their role in synthesizing novel therapeutic molecules. For instance, the exploration of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveals the impact of hydrogen bonding on self-assembly processes and antioxidant activity, suggesting potential applications in developing new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-13-8-14(2)10-16(9-13)26-19(31)12-30-21(25)20(24(28-30)35-5)23-27-22(29-34-23)15-6-7-17(32-3)18(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXMCDQSKTGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide |
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